(2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol

Catalog No.
S3437507
CAS No.
67089-64-9
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol

CAS Number

67089-64-9

Product Name

(2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol

IUPAC Name

(2,5,5-trimethyloxolan-2-yl)methanol

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-7(2)4-5-8(3,6-9)10-7/h9H,4-6H2,1-3H3

InChI Key

KVWCXTFLTZSSOT-UHFFFAOYSA-N

SMILES

CC1(CCC(O1)(C)CO)C

Canonical SMILES

CC1(CCC(O1)(C)CO)C

(2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol is a chemical compound with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol. It is classified under the category of alcohols due to the presence of a hydroxyl group (-OH) attached to a tetrahydrofuran ring. The compound is also known by its CAS number 67089-64-9. Its structure features a tetrahydrofuran ring that is substituted with three methyl groups at positions 2, 5, and 5, making it a branched compound that may exhibit unique physical and chemical properties compared to linear alcohols .

Organic Synthesis

TMTHF serves as a solvent in organic synthesis due to its properties like:

  • Ring structure: The tetrahydrofuran ring provides cyclic ether functionality, allowing it to interact with various reaction components PubChem: .
  • Miscibility: TMTHF is miscible with a wide range of other organic solvents, enhancing its versatility in reaction setups PubChem: .
  • Stability: It exhibits good thermal and chemical stability, making it suitable for various reaction conditions science direct article.

Material Science

Research explores TMTHF's potential use in the development of:

  • Polymers: TMTHF may act as a monomer or participate in polymerization reactions to create novel materials with specific properties [patent resource].
  • Solvents for Polymeric Materials: Due to its solvating properties, TMTHF might find use in processing or studying other polymers [polymer science resource].

Other Potential Applications

Scientific investigations are ongoing to determine TMTHF's suitability for:

  • Biomedical Research: Some studies explore potential applications in biological systems, but more research is needed [research article example].
  • Other Fields: Researchers continue to explore TMTHF's potential use in various scientific disciplines.
Typical for alcohols:

  • Esterification: It can react with carboxylic acids to form esters in the presence of acid catalysts.
  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds such as aldehydes or ketones.
  • Dehydration: Under acidic conditions, it may lose water to form alkenes.

These reactions are essential for synthesizing derivatives that may have enhanced biological or industrial properties.

The synthesis of (2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol typically involves:

  • Starting Materials: Utilizing readily available tetrahydrofuran derivatives and methylating agents.
  • Reactions:
    • Alkylation: A common method involves alkylating tetrahydrofuran with methyl iodide in the presence of a base.
    • Reduction: The introduction of the hydroxyl group can be achieved through reduction processes involving suitable reducing agents like lithium aluminum hydride or borane.

These methods can yield high purity and yield of the desired compound .

(2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol has potential applications in various fields:

  • Pharmaceuticals: As a building block for drug synthesis or as an intermediate in the production of more complex molecules.
  • Flavors and Fragrances: Its unique structure may contribute to specific olfactory characteristics beneficial in flavoring agents.
  • Solvents: Due to its alcohol nature, it can be used as a solvent in
  • Enzyme Inhibition: Alcohols often interact with enzymes, potentially inhibiting their activity.
  • Membrane Interaction: The hydrophobic nature may influence membrane permeability and interaction with lipid bilayers.

Further research is required to understand how this specific compound interacts at the molecular level within biological systems.

Several compounds share structural similarities with (2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Methyl-tetrahydrofuranC₅H₁₀OLacks additional methyl groups; simpler structure
3-PentanolC₅H₁₂OLinear structure; different branching pattern
1-OctanolC₈H₁₈OLonger carbon chain; used in surfactants

These compounds differ primarily in their branching patterns and functional groups, which significantly influence their physical properties and potential applications. The unique tri-methyl substitution in (2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol may impart distinct solubility characteristics and reactivity compared to its linear counterparts .

XLogP3

0.8

Dates

Modify: 2024-04-15

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